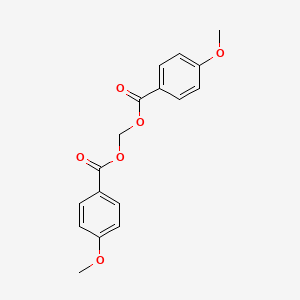

Methanediyl bis(4-methoxybenzoate)

Description

Methanediyl bis(4-methoxybenzoate) is a diester compound featuring two 4-methoxybenzoate groups linked by a methanediyl (-CH₂-) bridge. Its molecular formula is C₁₆H₁₄O₆, derived from the esterification of 4-methoxybenzoic acid with methanediol. The methoxy groups at the para position of the benzene rings influence electronic distribution, while the methylene bridge affects molecular flexibility and steric interactions. Such compounds are typically synthesized via esterification reactions and find applications in materials science and coordination chemistry .

Properties

CAS No. |

56741-12-9 |

|---|---|

Molecular Formula |

C17H16O6 |

Molecular Weight |

316.30 g/mol |

IUPAC Name |

(4-methoxybenzoyl)oxymethyl 4-methoxybenzoate |

InChI |

InChI=1S/C17H16O6/c1-20-14-7-3-12(4-8-14)16(18)22-11-23-17(19)13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3 |

InChI Key |

AFKYCJAUKYHSRR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCOC(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanediyl bis(4-methoxybenzoate) typically involves the esterification of 4-methoxybenzoic acid with methanediyl chloride. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of methanediyl bis(4-methoxybenzoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

Methanediyl bis(4-methoxybenzoate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol are commonly used for nucleophilic substitution.

Major Products Formed

Oxidation: 4-methoxybenzoic acid.

Reduction: 4-methoxybenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methanediyl bis(4-methoxybenzoate) has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methanediyl bis(4-methoxybenzoate) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares Methanediyl bis(4-methoxybenzoate) with key structural analogs:

| Compound Name | Molecular Formula | Key Structural Features | Unique Properties/Applications | References |

|---|---|---|---|---|

| Methanediyl bis(4-methoxybenzoate) | C₁₆H₁₄O₆ | Two 4-methoxybenzoate groups linked by -CH₂- | Hypothesized high thermal stability due to rigid aromatic cores; potential ligand for metal coordination. | Inferred |

| Biphenyl-4,4'-diyl bis(4-methoxybenzoate) | C₂₈H₂₂O₆ | Biphenyl linker instead of methanediyl | Used in scientific research for its planar, conjugated structure; enhances material rigidity . | |

| Dimethyl 4,4'-(ethane-1,2-diyl)dibenzoate | C₁₈H₁₈O₄ | Ethane-1,2-diyl (-CH₂CH₂-) bridge | Longer bridge increases flexibility; used as a monomer in polymer synthesis . | |

| Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate | C₃₆H₂₈O₆ | Branched structure with benzoyl groups | High molecular weight and steric hindrance; specialized applications in photoresist materials . |

Key Observations:

- Substituent Effects : Methoxy groups enhance electron-donating capacity, influencing reactivity in coordination chemistry (e.g., binding to lanthanides in ML₃·nH₂O complexes) .

- Thermal Behavior : Metal-4-methoxybenzoate complexes (e.g., La, Ce) decompose between 200–500°C, suggesting that purely organic analogs like Methanediyl bis(4-methoxybenzoate) may exhibit similar thermal stability .

Spectroscopic Comparisons

Infrared (IR) spectroscopy highlights differences in carboxylate coordination and substituent effects:

- 4-Methoxybenzoate in Metal Complexes :

- Organic Esters :

- Methanediyl bis(4-methoxybenzoate) would exhibit ester C=O stretches near 1720–1740 cm⁻¹ , distinct from ionic carboxylate bands. Methoxy C-O stretches appear at 1250 cm⁻¹ .

Biological Activity

Methanediyl bis(4-methoxybenzoate), also referred to as a derivative of p-methoxybenzoic acid, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and diverse applications of this compound, focusing on its antitumor and antibacterial properties.

Synthesis

The synthesis of Methanediyl bis(4-methoxybenzoate) typically involves the esterification of 4-methoxybenzoic acid with a suitable diol. The reaction conditions can vary, but common methods include the use of acid catalysts and heating under reflux. The following table summarizes the general synthetic route:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 4-Methoxybenzoic acid + Diol | Intermediate Ester |

| 2 | Acid catalyst + Heat | Methanediyl bis(4-methoxybenzoate) |

Antitumor Activity

Research indicates that Methanediyl bis(4-methoxybenzoate) exhibits significant antitumor activity against various cancer cell lines. A study conducted by Liu et al. (2012) demonstrated that derivatives of this compound showed growth inhibition in mammary (MCF-7 and MDA-MB 231) and colon (HT-29) carcinoma cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased cytotoxic effects .

Table 1: Antitumor Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | Liu et al. (2012) |

| MDA-MB 231 | 12 | Liu et al. (2012) |

| HT-29 | 18 | Liu et al. (2012) |

Antibacterial Activity

In addition to its antitumor properties, Methanediyl bis(4-methoxybenzoate) has shown promising antibacterial activity. The compound was evaluated against several bacterial strains, revealing significant inhibitory effects. Notably, it was effective against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antibacterial potential .

Table 2: Antibacterial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Liu et al. (2012) |

| Escherichia coli | 64 µg/mL | Liu et al. (2012) |

The exact mechanism by which Methanediyl bis(4-methoxybenzoate) exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways associated with cell survival and proliferation . For antibacterial activity, it is hypothesized that the compound disrupts bacterial cell membranes or interferes with essential metabolic pathways.

Case Studies

A notable case study involved the application of Methanediyl bis(4-methoxybenzoate) in combination therapies for cancer treatment. In vitro experiments demonstrated enhanced efficacy when used alongside established chemotherapeutic agents, suggesting a potential role as an adjuvant therapy . This finding opens avenues for further research into combination therapies that could improve patient outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.